(3,5-Di-tert-butylphenyl)boronic acid
Overview
Description
(3,5-Di-tert-butylphenyl)boronic acid is a boronic acid derivative characterized by the presence of two tert-butyl groups attached to a phenyl ring. Boronic acids are known for their utility in organic synthesis, particularly in Suzuki cross-coupling reactions, and for their ability to form reversible covalent complexes with diols and carbohydrates . They are also used in the synthesis of biologically active compounds and as pharmaceutical agents .
Synthesis Analysis
The synthesis of boronic acid derivatives often involves the use of palladium-catalyzed reactions. For instance, tert-butyl esters can be synthesized from boronic acids or boronic acid pinacol esters using palladium acetate and triphenylphosphine as a catalyst system, achieving yields of up to 94% . Amino-3-fluorophenyl boronic acid has been synthesized from 4-bromo-2-fluoroaniline through a series of steps including lithium-bromine exchange and acidic hydrolysis, yielding a compound with a pKa value conducive to physiological pH applications . Additionally, aryl boronic acids can be obtained by metalation-B(OMe)3 or metalation silylation-ipso borodesilylation sequences, which are then used in Pd⁰-catalyzed cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of boronic acid derivatives can be determined using techniques such as X-ray crystallography. For example, the structure of di-tert-butylphosphinic acid, a related compound, has been elucidated to be dimeric with a centrosymmetric configuration and strong hydrogen bonds forming an eight-membered ring . Although not directly related to (3,5-Di-tert-butylphenyl)boronic acid, this gives insight into the potential for boronic acid derivatives to form complex structures.
Chemical Reactions Analysis
Boronic acids participate in a variety of chemical reactions. They are known for their role in Suzuki cross-coupling reactions, which are used to synthesize biphenyls and other complex aromatic compounds . They can also be involved in diol and carbohydrate recognition, as demonstrated by 3-methoxycarbonyl-5-nitrophenyl boronic acid, which binds to diols with high affinity at neutral pH . Furthermore, boronic acids can be used to recognize anomers of sugars, as shown by terphenylboronic acid derivatives that preferentially form boronates with the β-anomer of 2-deoxyribofuranosides .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by their functional groups. The presence of tert-butyl groups, for example, can affect the solubility and stability of the compound. Boronic acids generally have the ability to form stable complexes with diols, which is a key feature in their application in sensing materials and recognition of carbohydrates . The pKa values of boronic acids are also important, as they determine the pH range in which these compounds can effectively bind to diols or participate in coupling reactions .
Scientific Research Applications
1. Analytical Chemistry and Spectrophotometry
Boron compounds, including those derived from 3,5-Di-tert-butylphenyl)boronic acid, are used in analytical chemistry. For instance, boronic acids form complex anions with boric acid, which can be applied in the spectrophotometric determination of boron. This approach was utilized to measure boron in seawater, showcasing the method's efficacy compared to other techniques (Oshima, Motomizu, & Tǒei, 1984).
2. Fluorescence and Electronic Structure Studies
Fluorescence spectroscopy is used to study the ground state electronic structure of metal complexes, including those with boron. In particular, 3,5-Di-tert-butylsalicylic acid derivatives have been analyzed to understand their electronic structures and applications in negative charge control additives (Law, 1997).
3. Photodynamic Control in Chromophores
Boron-dipyrrin complexes containing 3,5-Di-tert-butylphenyl)boronic acid derivatives are significant in controlling the photodynamics of chromophores. These compounds have been studied for their fluorescence yields and excited-state dynamics, demonstrating the impact of structural modifications on their photophysical properties (Kee et al., 2005).
4. Sugar Extraction and Purification
Boronic acid derivatives are used in extracting and purifying sugars from hemicellulose hydrolysates. Specific boronic acids, including 3,5-Di-tert-butylphenylboronic acid, have shown efficacy in selectively extracting sugars, indicating their potential in biochemical processing and fermentation applications (Griffin & Shu, 2004).
5. Organometallic Chemistry and Catalysis
Organic derivatives of boronic acids, including 3,5-Di-tert-butylphenylboronic acid, are widely utilized in various synthetic applications in organometallic chemistry. Their interactions with organometallic systems can lead to advancements in chemical catalysis (Anaby et al., 2014).
6. Sensing Applications and Biological Interactions
Boronic acids are integral in the development of sensors for biological active substances, such as carbohydrates and bioactive substances. Their ability to form complexes with diols is particularly useful in creating fluorescent sensors and probes (Huang et al., 2012).
7. Drug Delivery and Biomedical Applications
In the biomedical field, boronic acids have been found to facilitate the transport of ribonucleosides through lipid bilayers, demonstrating potential in drug delivery systems (Westmark & Smith, 1996).
8. Organic Synthesis and Chemical Reactions
Boronic acids are used in various organic synthesis reactions, such as Suzuki cross-coupling reactions. They are involved in regioselective additions and modifications in organic molecules, enhancing the scope of synthetic chemistry (Paquin et al., 2005).
Safety And Hazards
“(3,5-Di-tert-butylphenyl)boronic acid” is classified under the GHS07 hazard class . It can cause skin irritation (H315) and serious eye irritation (H319) . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if eye irritation persists .
properties
IUPAC Name |
(3,5-ditert-butylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BO2/c1-13(2,3)10-7-11(14(4,5)6)9-12(8-10)15(16)17/h7-9,16-17H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCBIEHUQSGPNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466928 | |
Record name | (3,5-Di-tert-butylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80466928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Di-tert-butylphenyl)boronic acid | |
CAS RN |
197223-39-5 | |
Record name | (3,5-Di-tert-butylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80466928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3,5-di-tert-butylphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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